![molecular formula C10H16N6O B2622024 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-35-9](/img/structure/B2622024.png)
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine, also known as EMA-401, is a novel small molecule that has gained significant attention in the field of pain research. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R), a G protein-coupled receptor that is involved in pain modulation.
Mecanismo De Acción
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is a selective inhibitor of the AT2R, which is expressed in the central and peripheral nervous systems. The AT2R has been shown to play a role in pain modulation, with activation of the receptor leading to a reduction in pain perception. 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to increase the activity of the AT2R, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory pain. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to reduce the expression of the pain-related protein, c-Fos, in the spinal cord of animals with neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is its selectivity for the AT2R, which reduces the potential for off-target effects. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. One limitation of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine. One area of interest is the potential use of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in combination with other pain medications, such as opioids, to enhance pain relief. Additionally, further studies are needed to determine the optimal dosing and administration of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in different pain conditions. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine in humans.
Métodos De Síntesis
The synthesis of 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the reaction of 3-ethyl-4-methoxypyridine-2,6-diamine with 3-methoxypropylamine to form the intermediate 3-ethyl-N-(3-methoxypropyl)pyridine-2,6-diamine. This intermediate is then reacted with 2-chloro-4,5-dihydro-1H-imidazole to form the triazole ring, followed by the addition of a cyano group to form the final product, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine.
Aplicaciones Científicas De Investigación
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has shown promising results in preclinical studies as a potential treatment for chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, 3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propiedades
IUPAC Name |
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-16-10-8(14-15-16)9(12-7-13-10)11-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOTDDNLXKKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.